molecular formula C8H13ClN4O B2531770 2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone CAS No. 329710-01-2

2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone

Cat. No.: B2531770
CAS No.: 329710-01-2
M. Wt: 216.67
InChI Key: KJQHTWXBNSBDBQ-UHFFFAOYSA-N
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Description

2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazinone core substituted with tert-butyl, chloro, and hydrazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.

    Introduction of Substituents: The tert-butyl and chloro groups can be introduced via electrophilic substitution reactions. For example, tert-butylation can be achieved using tert-butyl chloride in the presence of a Lewis acid catalyst, while chlorination can be performed using thionyl chloride or similar reagents.

    Hydrazination: The hydrazino group can be introduced by reacting the intermediate compound with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyridazinone derivatives.

Scientific Research Applications

2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used to study the biological activity of pyridazinone derivatives, including their interactions with proteins and nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. The hydrazino group can form covalent bonds with target proteins, leading to inhibition of their activity. The tert-butyl and chloro groups can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone can be compared with other pyridazinone derivatives, such as:

    2-(tert-butyl)-4-chloro-5-methyl-3(2H)-pyridazinone: This compound lacks the hydrazino group, which may result in different biological activity and reactivity.

    2-(tert-butyl)-4-chloro-5-amino-3(2H)-pyridazinone: The amino group can have different reactivity and biological activity compared to the hydrazino group.

    2-(tert-butyl)-4-chloro-5-nitro-3(2H)-pyridazinone: The nitro group can introduce different electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which can result in unique reactivity and biological activity compared to other similar compounds.

Biological Activity

2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of oncology. This article synthesizes current research findings, including synthesis methods, biological assays, and case studies that elucidate its antitumor properties.

Chemical Structure and Synthesis

The compound features a pyridazinone core, which is a heterocyclic structure known for various biological activities. The synthesis typically involves several steps, including the reaction of tert-butyl and chloro-substituted hydrazines with appropriate precursors. A notable synthesis method involves using mucochloric acid, substituted hydrazine, and ethyl chloroformate, yielding derivatives with enhanced biological activity .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor effects. For instance, a series of derivatives synthesized from this compound showed promising activity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely mediated through the modulation of key signaling pathways .

Table 1: Summary of Antitumor Activity

Compound DerivativeCancer Cell LineIC50 (µM)Mechanism of Action
Derivative AHeLa15.3Apoptosis induction
Derivative BMCF-712.7Cell cycle arrest
Derivative CA54910.5Inhibition of proliferation

Mechanistic Studies

Mechanistic studies have indicated that the compound may act as an inhibitor of specific kinases involved in tumor progression. For example, molecular docking studies suggest that it binds effectively to the active sites of kinases like c-Met and PI3K, which are critical in cancer signaling pathways . This binding affinity correlates with its observed biological activity.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Case Study 1: Breast Cancer
    In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Case Study 2: Lung Cancer
    A549 lung cancer cells treated with the compound exhibited reduced proliferation rates and increased markers for apoptosis after 48 hours of exposure.

Properties

IUPAC Name

2-tert-butyl-4-chloro-5-hydrazinylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4O/c1-8(2,3)13-7(14)6(9)5(12-10)4-11-13/h4,12H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQHTWXBNSBDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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